molecular formula C30H26N6O3S B11614640 N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11614640
M. Wt: 550.6 g/mol
InChI Key: KAUXRMOKLJPOOH-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzimidazole moiety, a phthalazine ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Phthalazine Ring: This step involves the reaction of hydrazine with phthalic anhydride to form phthalazine.

    Coupling Reactions: The benzimidazole and phthalazine intermediates are then coupled using appropriate linkers and catalysts, such as palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C30H26N6O3S

Molecular Weight

550.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C30H26N6O3S/c1-19-11-12-20(17-27(19)40(37,38)31-18-28-33-25-9-5-6-10-26(25)34-28)29-23-7-3-4-8-24(23)30(36-35-29)32-21-13-15-22(39-2)16-14-21/h3-17,31H,18H2,1-2H3,(H,32,36)(H,33,34)

InChI Key

KAUXRMOKLJPOOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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